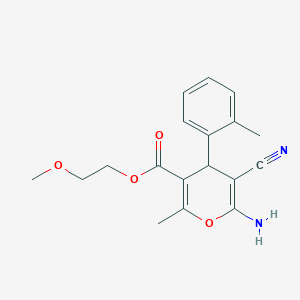

2-methoxyethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate

Description

The compound 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate belongs to the 4H-pyran-3-carboxylate family, characterized by a six-membered pyran ring with amino, cyano, and ester functional groups.

Properties

IUPAC Name |

2-methoxyethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-11-6-4-5-7-13(11)16-14(10-19)17(20)24-12(2)15(16)18(21)23-9-8-22-3/h4-7,16H,8-9,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQSBPFQAPOVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C(=C(OC(=C2C(=O)OCCOC)C)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxyethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family. Its unique structure, characterized by a pyran ring fused with various functional groups such as amino, cyano, and carboxylate, suggests potential biological activities that warrant investigation. This article explores the compound's biological activity, synthesis methods, and possible applications in medicinal chemistry and materials science.

The compound's chemical formula is with a molecular weight of approximately 300.35 g/mol. Its structure allows for diverse interactions with biological targets, making it a candidate for further research.

Synthesis

The synthesis of this compound typically involves multi-component reactions. A common method includes the reaction of ethyl acetoacetate, malononitrile, and an aromatic aldehyde in the presence of a catalyst like piperidine under reflux conditions in ethanol.

Medicinal Chemistry Applications

The compound shows promise in medicinal chemistry due to its structural features that may confer anti-cancer and anti-inflammatory properties. Research indicates that the amino and cyano groups can interact with specific enzymes or receptors, potentially modulating their activity .

Table 1: Potential Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-cancer | Interaction with cancer cell pathways | , |

| Anti-inflammatory | Modulation of inflammatory responses | , |

| Antimicrobial | Activity against various bacterial strains |

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of pyran compounds exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. For instance, metal complexes derived from this compound have shown enhanced antibacterial properties compared to their uncomplexed forms .

Table 2: Antimicrobial Efficacy

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Significant | |

| Escherichia coli | Moderate | |

| Candida albicans | Significant | |

| Pseudomonas aeruginosa | Moderate |

The mechanism of action for this compound involves its ability to form hydrogen bonds with target proteins, enhancing binding affinity and specificity. The pyran ring facilitates interactions with hydrophobic pockets in proteins, which may lead to alterations in cellular signaling pathways .

Case Studies

Recent studies have focused on the synthesis of related pyran derivatives using green chemistry approaches. For example, Sargassum muticum was utilized as an organocatalyst for synthesizing 4H-pyran derivatives under environmentally friendly conditions. This study highlighted the potential for developing sustainable methods for producing biologically active compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Ester Group Modifications

- Ethyl Esters: Most analogs feature ethyl esters (e.g., ethyl 6-amino-5-cyano-4-(pyridin-4-yl)-2-methyl-4H-pyran-3-carboxylate). Ethyl groups balance lipophilicity and solubility, making them suitable for pharmacological applications .

- Methyl Esters: Methyl esters (e.g., methyl 6-amino-5-cyano-4-(1-naphthyl)-2-methyl-4H-pyran-3-carboxylate) exhibit higher crystallinity due to reduced steric hindrance, as shown in X-ray studies .

Aryl Substituents at Position 4

- Electron-Withdrawing Groups: Nitrophenyl substituents (e.g., 4-nitrophenyl in ethyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-methyl-4H-pyran-3-carboxylate) increase electron deficiency, affecting reactivity and HOMO-LUMO gaps (DFT studies show a gap of ~3.7 eV) .

- Electron-Donating Groups : The 2-methylphenyl group in the target compound is electron-donating, which may stabilize the pyran ring and influence charge distribution in biological targets .

- Heterocyclic Substituents : Pyridin-4-yl or imidazolyl groups (e.g., ) introduce hydrogen-bonding sites, enhancing interactions with enzymes like acetylcholinesterase or calcium channels .

Table 1: Key Structural and Electronic Comparisons

Enzyme Inhibition and Relaxant Effects

- Acetylcholinesterase (AChE) Inhibition : Ethyl analogs with imidazolyl substituents (e.g., ) show IC₅₀ values in the micromolar range, attributed to interactions with the enzyme’s catalytic site .

- Calcium Channel Blockade: Ethyl 6-amino-5-cyano-4-(pyridin-4-yl)-2-methyl-4H-pyran-3-carboxylate exhibits tracheal relaxant effects (EC₅₀ = 96.3 µM) by blocking L-type calcium channels, comparable to nifedipine .

Corrosion Inhibition

Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate demonstrates 85% inhibition efficiency for low-carbon steel in HCl, linked to adsorption via Langmuir isotherm models. The 2-methoxyethyl group may alter adsorption kinetics due to increased polarity .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate?

A one-pot multicomponent reaction is commonly employed, involving:

- Reactants : 2-Methoxyethyl acetoacetate (analogous to ethyl acetoacetate in ethyl ester derivatives), α,β-ethylenic nitrile, and 2-methylbenzaldehyde.

- Conditions : Reflux in ethanol or methanol with a base (e.g., pyridine) for 3–6 hours, followed by recrystallization from ethanol .

- Yield Optimization : Adjusting molar ratios (typically 1:1:1) and solvent polarity improves yields (up to 75–80%) .

Q. How should researchers characterize this compound to confirm its structure?

Use a combination of:

- Spectroscopy :

- IR : Identify νCN (~2183 cm⁻¹), νNH2 (~3334–3398 cm⁻¹), and νC=O (~1692 cm⁻¹) .

- NMR : Monitor δ ~1.29 ppm (ester methyl), δ ~4.21 ppm (ester methoxy), and δ ~2.29 ppm (pyran methyl) in ¹H NMR .

Q. What biological activities are associated with structurally similar 4H-pyran derivatives?

While direct data for this compound is limited, analogous ethyl esters exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .

- Antitumor potential : Through inhibition of kinase pathways in cancer cell lines .

- Hypotensive effects : Via vasodilation mechanisms in preclinical models .

Advanced Research Questions

Q. How do steric effects from the 2-methylphenyl group influence crystallographic disorder?

Bulky substituents like 2-methylphenyl can introduce rotational disorder in the crystal lattice, complicating refinement. Strategies include:

Q. How to resolve contradictions in spectroscopic data for NH2 groups?

Discrepancies in NH2 IR/NMR signals arise from hydrogen-bonding variability. Mitigate by:

- Solvent screening : Polar solvents (DMSO-d₆) suppress H-bonding, sharpening NH2 peaks in ¹H NMR.

- DFT calculations : Predict vibrational frequencies (e.g., νNH2 at 3334–3398 cm⁻¹) to validate experimental IR .

- Variable-temperature NMR : Observes dynamic H-bonding behavior in solution .

Q. What computational methods are suitable for studying electronic properties?

- DFT (B3LYP/6-311++G(d,p)) : Models frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict reactivity .

- Molecular docking : Screens interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) .

- NBO analysis : Quantifies hyperconjugation effects (e.g., NH2 → cyano group) stabilizing the pyran ring .

Q. How does the 2-methoxyethyl ester affect reaction kinetics compared to ethyl esters?

The electron-donating methoxy group increases ester reactivity in nucleophilic substitutions:

- Higher reaction rates : Observed in Knoevenagel condensations due to enhanced electrophilicity .

- Solubility trade-offs : Improved solubility in polar solvents (e.g., DMF) but complicates purification .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.